molecular formula C12H9Cl2N B8655595 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine

3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine

Cat. No.: B8655595
M. Wt: 238.11 g/mol
InChI Key: JXMNNTNXJXKYOE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a pyridine ring substituted with chloromethyl and chloro-phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine typically involves the chloromethylation of 5-(3-chloro-phenyl)-pyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloro-phenyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), catalysts (triethylamine).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced derivatives of the chloro-phenyl group.

Scientific Research Applications

3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloromethyl-5-(3-chloro-phenyl)-1,2-oxazole
  • 3-Chloromethyl-5-(3-chloro-phenyl)-1,2,4-oxadiazole
  • 3-Chloromethyl-5-(3-chloro-phenyl)-1,2,4-triazole

Uniqueness

3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

3-(chloromethyl)-5-(3-chlorophenyl)pyridine

InChI

InChI=1S/C12H9Cl2N/c13-6-9-4-11(8-15-7-9)10-2-1-3-12(14)5-10/h1-5,7-8H,6H2

InChI Key

JXMNNTNXJXKYOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

271 mg (0.165 ml, 2.28 mmol) thionyl chloride were added drop by drop at 0° C. to a solution of 0.2 ml N,N-dimethylformamide (DMF) and 250 mg (1.14 mmol) [5-(3-Chloro-phenyl)-pyridin-3-yl]-methanol in 20 ml dichloromethane and stirred for 3 h at 0° C. The mixture was poured on ice/sodium bicarbonate solution and the organic phase separated. The water phase was extracted with dichloromethane. The combined organic phases were washed with water, dried (sodium sulphate), evaporated and the obtained material (248 mg, 84%) used without further purification.
Quantity
0.165 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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